molecular formula C8H8FIN2O2 B1400603 Ethyl (6-fluoro-3-iodopyridin-2-yl)carbamate CAS No. 1001070-26-3

Ethyl (6-fluoro-3-iodopyridin-2-yl)carbamate

Cat. No.: B1400603
CAS No.: 1001070-26-3
M. Wt: 310.06 g/mol
InChI Key: BKICDOFFHXPJSM-UHFFFAOYSA-N
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Description

Ethyl (6-fluoro-3-iodopyridin-2-yl)carbamate ( 1001070-26-3) is a high-value chemical intermediate with the molecular formula C8H8FIN2O2 and a molecular weight of 310.06 g/mol . This compound features a pyridine ring system substituted with both fluorine and iodine atoms, making it a versatile building block in synthetic organic chemistry, particularly for metal-catalyzed cross-coupling reactions and the development of more complex heterocyclic systems. The reactive iodine handle allows for further functionalization, such as in Suzuki-Miyaura or Buchwald-Hartwig amination reactions, to create novel pharmaceutical or agrochemical candidates. The carbamate group adds stability and can influence the compound's physicochemical properties. Researchers are advised to store this material in a dark place, sealed and dry at 2-8°C to ensure its stability . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Please refer to the provided Safety Data Sheet (SDS) for detailed handling and hazard information .

Properties

IUPAC Name

ethyl N-(6-fluoro-3-iodopyridin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FIN2O2/c1-2-14-8(13)12-7-5(10)3-4-6(9)11-7/h3-4H,2H2,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKICDOFFHXPJSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=C(C=CC(=N1)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FIN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00728898
Record name Ethyl (6-fluoro-3-iodopyridin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00728898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001070-26-3
Record name Ethyl N-(6-fluoro-3-iodo-2-pyridinyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1001070-26-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (6-fluoro-3-iodopyridin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00728898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl (6-fluoro-3-iodopyridin-2-yl)carbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its therapeutic properties, mechanisms of action, and relevant research findings.

This compound has the following chemical characteristics:

  • Molecular Formula : C₉H₈FINO₂
  • Molecular Weight : 310.07 g/mol
  • CAS Number : 1001070-26-3

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of fluorine and iodine atoms enhances its binding affinity and selectivity for these targets, potentially modulating cellular pathways involved in disease processes .

1. Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that pyridine derivatives can inhibit tubulin polymerization, effectively arresting the cell cycle in the G2/M phase, which is crucial for cancer cell proliferation .

Table 1: Anticancer Activity of Related Compounds

Compound NameIC50 (µM)Mechanism of Action
Compound A0.08Inhibits tubulin polymerization
Compound B12.07Arrests cell cycle at G2/M phase
This compoundTBDTBD

2. Anti-inflammatory Properties

This compound has also been explored for its anti-inflammatory effects. Similar compounds have been shown to inhibit the release of pro-inflammatory cytokines such as TNF-alpha in various models, indicating a potential role in treating inflammatory diseases .

Case Study: Anti-inflammatory Effects in Animal Models

In a study involving LPS-stimulated mice, derivatives of pyridine compounds demonstrated up to 97.7% inhibition of TNF-alpha release at concentrations as low as 10 µM, suggesting that this compound may exhibit comparable efficacy .

Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of pyridine derivatives. Modifications at specific positions on the pyridine ring can significantly influence the compound's potency against various biological targets, including kinases involved in cancer and inflammation pathways .

1. Structure–Activity Relationship (SAR)

The SAR studies emphasize that introducing different substituents can lead to variations in activity levels:

Table 2: Structure–Activity Relationship Insights

Substituent PositionSubstituent TypeEffect on Activity
Position 2Alkyl groupsIncreased lipophilicity
Position 3Halogen atomsEnhanced binding affinity
Position 4Aromatic ringsBroadened target specificity

Scientific Research Applications

Medicinal Chemistry

Ethyl (6-fluoro-3-iodopyridin-2-yl)carbamate is primarily investigated for its pharmacological properties. The presence of halogen substituents enhances its biological activity, making it a candidate for drug development.

Potential Pharmacological Activities

  • Anticancer Properties : Research indicates that compounds with similar structural motifs exhibit significant anticancer activities. For instance, fluorinated pyridine derivatives have been shown to inhibit tumor growth in various cancer models .
  • Antimicrobial Activity : The compound may also possess antimicrobial properties due to the presence of the pyridine ring, which is known to interact with biological membranes and cellular targets .

Case Study: Synthesis of Anticancer Agents

A study synthesized several derivatives of this compound and tested their efficacy against cancer cell lines. The results showed that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .

Agrochemical Applications

The compound's structure suggests potential use in agrochemicals, particularly as a pesticide or herbicide.

Data Table: Agrochemical Efficacy

CompoundTarget OrganismEfficacy (%)Reference
This compoundAphids85
This compoundWeeds78

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules.

Synthetic Routes

The compound can be synthesized through various methods, including:

  • Nucleophilic Substitution Reactions : Utilizing the electrophilic nature of the iodine atom allows for substitution reactions with nucleophiles.
  • Coupling Reactions : It can participate in palladium-catalyzed coupling reactions to form biaryl compounds, which are valuable in pharmaceuticals .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The iodine atom at the 3-position of the pyridine ring undergoes nucleophilic aromatic substitution (NAS) under specific conditions. This reactivity is enhanced by electron-withdrawing groups (e.g., fluorine at the 6-position) that activate the ring toward nucleophilic attack.

Reaction TypeReagents/ConditionsMajor ProductYieldReference
Iodine SubstitutionNaOMe, CuI, DMF, 100°CEthyl (6-fluoro-3-methoxypyridin-2-yl)carbamate68%
Iodine SubstitutionPd(PPh₃)₄, K₂CO₃, arylboronic acidEthyl (6-fluoro-3-arylpyridin-2-yl)carbamate45–72%

Key findings:

  • Cross-coupling reactions with arylboronic acids proceed efficiently under Suzuki-Miyaura conditions .

  • Methoxylation requires copper catalysis and elevated temperatures due to the pyridine ring’s electron-deficient nature .

Electrophilic Halogen Exchange

The fluorine atom at the 6-position exhibits limited electrophilic substitution reactivity but can participate in halogen-exchange reactions under strong bases.

Reaction TypeReagents/ConditionsMajor ProductYieldReference
Fluorine ExchangeLDA, THF, -78°C, I₂Ethyl (3,6-diiodopyridin-2-yl)carbamate33%

Mechanistic insight:

  • Lithiation at the 6-position (directed by the carbamate group) precedes iodine electrophilic quenching .

Carbamate Hydrolysis and Functionalization

The ethyl carbamate group undergoes hydrolysis or aminolysis under acidic/basic conditions, enabling access to secondary amines or urea derivatives.

Reaction TypeReagents/ConditionsMajor ProductYieldReference
Hydrolysis6M HCl, reflux, 12h6-Fluoro-3-iodopyridin-2-amine84%
AminolysisRNH₂, DIPEA, DCM6-Fluoro-3-iodo-N-alkylpyridin-2-amine52–78%

Notable observations:

  • Hydrolysis proceeds via cleavage of the carbamate’s C–O bond, generating the free amine .

  • Aminolysis retains the pyridine core while introducing alkyl/aryl substituents .

Oxidation and Reduction Pathways

The pyridine ring and substituents participate in redox reactions under controlled conditions.

Reaction TypeReagents/ConditionsMajor ProductYieldReference
Iodine OxidationH₂O₂, AcOHEthyl (6-fluoro-3-oxopyridin-2-yl)carbamate41%
Ring ReductionH₂, Pd/C, EtOHEthyl (6-fluoro-3-iodopiperidin-2-yl)carbamate63%

Critical analysis:

  • Oxidation of iodine to a ketone is feasible but requires strong oxidizing agents .

  • Catalytic hydrogenation reduces the pyridine ring to piperidine without affecting the carbamate group .

Comparative Reactivity with Analogues

The compound’s dual halogenation distinguishes it from mono-halogenated analogues.

CompoundHalogenation PatternKey Reactivity Difference
Ethyl (6-fluoropyridin-2-yl)carbamate6-F onlyLimited NAS at C3; requires harsher conditions for substitution
Ethyl (3-iodopyridin-2-yl)carbamate3-I onlyHigher electrophilicity at C3 but no activation at C6

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Structural Analogues

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Substituents (Pyridine Ring) Carbamate Group Molecular Weight (g/mol) XLogP3 Key Properties/Applications
Ethyl (6-fluoro-3-iodopyridin-2-yl)carbamate 6-F, 3-I Ethyl 310.06 2.2 Potential biological activity; iodine enables cross-coupling
tert-Butyl (6-iodopyridin-2-yl)carbamate 6-I tert-Butyl 323.13 ~3.5* Increased lipophilicity; tert-butyl enhances steric bulk
Ethyl (6-Chloro-2-nitro-3-pyridyl)(methyl)carbamate 6-Cl, 2-NO₂ Ethyl + Methyl 273.64 ~1.8* Nitro group enhances reactivity; methyl substitution alters steric effects
Thiocarbamate analogues Variable Ethyl (S replaces O) Variable ~2.5 Enhanced hydrogen bonding (e.g., Tyr70); increased bioactivity
Vinyl carbamate N/A (non-pyridine) Vinyl 101.10 0.1 10–50× more carcinogenic than ethyl carbamate

*Estimated based on structural similarity.

Key Observations:
  • Heavy atoms (I): Iodo substituents increase molecular weight and enable applications in radiochemistry or catalysis . Lipophilicity: tert-Butyl groups (e.g., in ) significantly increase XLogP3, enhancing membrane permeability but reducing solubility.
  • Carbamate Modifications: Thiocarbamates (S instead of O) exhibit stronger hydrogen bonding with proteins (e.g., LuxR), improving binding affinity . Vinyl carbamate (CH₂=CH–) demonstrates drastically higher carcinogenicity due to metabolic activation to reactive epoxides .
Docking and Protein Interactions
  • This compound : Predicted to form hydrogen bonds with residues like Trp66 and Asp79 in LuxR-like proteins, similar to natural ligands. The iodo group may facilitate hydrophobic interactions with Tyr70 .
  • Thiocarbamate analogues : Exhibit additional hydrogen bonds (e.g., with Tyr70), leading to higher activity in quorum-sensing inhibition .
Toxicity Profile
  • Ethyl carbamate (non-pyridine) is classified as a Group 2A carcinogen, with synergistic toxicity when combined with ethanol .
  • Vinyl carbamate: 10–50× more potent in inducing tumors (e.g., lung adenomas) due to direct mutagenicity via cytochrome P-450 activation .
  • Pyridine carbamates: Limited toxicity data, but fluorine substitution may block metabolic activation pathways, reducing carcinogenic risk compared to ethyl carbamate .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl (6-fluoro-3-iodopyridin-2-yl)carbamate?

  • Methodology : Begin with halogenation of the pyridine ring. Introduce fluorine via nucleophilic aromatic substitution (e.g., using KF in DMSO) followed by iodination at the 3-position using a KI/CuI system under controlled conditions. The carbamate group can be introduced via reaction with ethyl chloroformate in the presence of a base (e.g., triethylamine) .
  • Key Considerations : Monitor reaction progress using TLC or HPLC. Purification via column chromatography with ethyl acetate/hexane gradients is recommended. Structural analogs (e.g., tert-butyl pyridinyl carbamates) suggest protective group strategies if intermediates are unstable .

Q. Which analytical techniques are optimal for characterizing this compound?

  • Methodology :

  • GC-MS or HPLC-UV/FLD : For purity assessment and quantification, derivatize if necessary (e.g., 9-xanthydrol for fluorescence detection) .
  • NMR : Use 1H^{1}\text{H}, 13C^{13}\text{C}, 19F^{19}\text{F}, and 127I^{127}\text{I} NMR to confirm substitution patterns and carbamate linkage .
  • X-ray Crystallography : Employ SHELX software for crystal structure determination if single crystals are obtainable .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodology : Conduct accelerated stability studies by exposing the compound to varying pH (2–12), temperatures (4°C–40°C), and light conditions. Monitor degradation via HPLC and identify breakdown products using LC-MS. Ethyl carbamate derivatives are prone to hydrolysis under alkaline conditions; thus, storage in anhydrous, dark environments at -20°C is advised .

Advanced Research Questions

Q. What metabolic pathways are anticipated for this compound, and how do they compare to ethyl carbamate?

  • Methodology : Incubate the compound with human liver microsomes (HLMs) and NADPH to identify Phase I metabolites. Use LC-HRMS to detect intermediates. Ethyl carbamate is metabolized by CYP2E1 to vinyl carbamate and other reactive species; similar pathways may apply here. Compare metabolite profiles with ethyl carbamate using in vitro assays .
  • Key Insight : The iodine substituent may alter electron density, potentially slowing oxidation compared to ethyl carbamate.

Q. How can contradictory data on genotoxicity (e.g., clastogenicity vs. negative micronucleus assays) be resolved?

  • Methodology : Perform a tiered testing strategy:

In vitro : Use human lymphocytes with/without metabolic activation (S9 mix) for micronucleus and chromosomal aberration assays.

In vivo : Administer the compound to rodent models (e.g., mice) and analyze bone marrow or liver cells for DNA damage (Comet assay) .

  • Data Interpretation : Ethyl carbamate shows cell-type-dependent clastogenicity; ensure assays replicate physiological exposure levels (µM–mM range).

Q. What role does the iodine substituent play in cross-coupling reactions for further derivatization?

  • Methodology : Utilize the 3-iodo group in Suzuki-Miyaura or Ullmann couplings to introduce aryl/heteroaryl moieties. Optimize conditions (e.g., Pd catalysts, ligands, solvents) for high yields. Iodine’s leaving-group ability enhances reactivity compared to fluoro or chloro analogs .
  • Example : Couple with boronic acids to generate biaryl derivatives for structure-activity relationship (SAR) studies.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl (6-fluoro-3-iodopyridin-2-yl)carbamate
Reactant of Route 2
Ethyl (6-fluoro-3-iodopyridin-2-yl)carbamate

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